5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[4,5-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of the thioether group: This step involves the reaction of the intermediate with 2-(diethylamino)ethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Methylation and arylation: The final steps involve methylation and arylation reactions to introduce the 1,3-dimethyl and o-tolyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding reduced forms.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.
Altering redox homeostasis: Through its thioether group, which can undergo oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-(dimethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-6-26(7-2)12-13-29-19-16-18(24(4)21(28)25(5)20(16)27)22-17(23-19)15-11-9-8-10-14(15)3/h8-11H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGFZIPAUELGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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